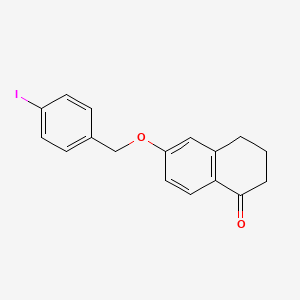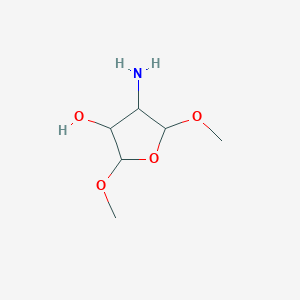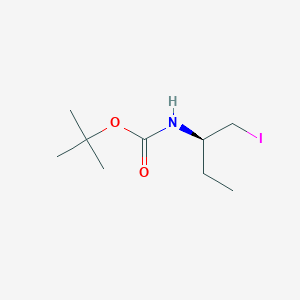
(R)-tert-Butyl (1-iodobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-iodobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound, specifically, is known for its applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-iodobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl (1-iodobutan-2-yl)carbamate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (1-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding butyl carbamate.
Oxidation Reactions: Oxidation can lead to the formation of iodinated by-products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or THF.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include various substituted carbamates, reduced carbamates, and oxidized iodinated compounds.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (1-iodobutan-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme interactions and inhibition.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-iodobutan-2-yl)carbamate involves its interaction with biological targets through its carbamate moiety. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl iodide (1-iodobutane): An iodo derivative of butane used as an alkylating agent.
Iodopropynyl butylcarbamate: A water-soluble preservative used in various industries.
Uniqueness
®-tert-Butyl (1-iodobutan-2-yl)carbamate is unique due to its specific structure, which combines the properties of both carbamates and iodinated compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H18INO2 |
|---|---|
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-iodobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
BOMZZPKYLGOCKD-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](CI)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CI)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


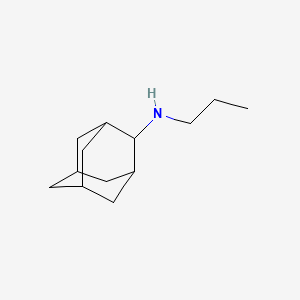

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
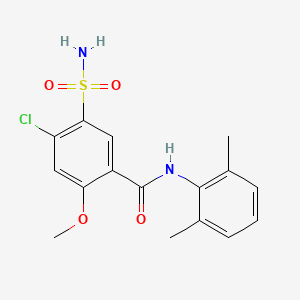
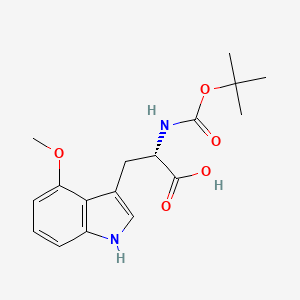
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)


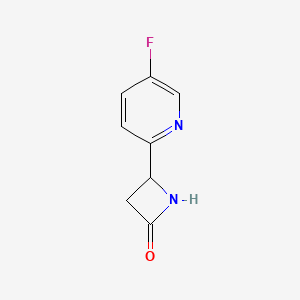
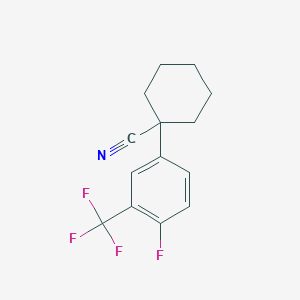
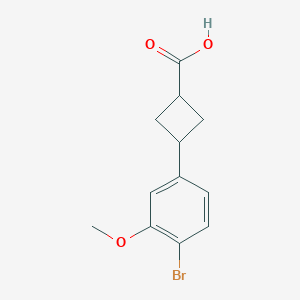
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
